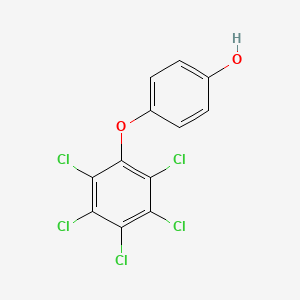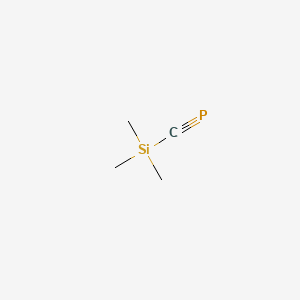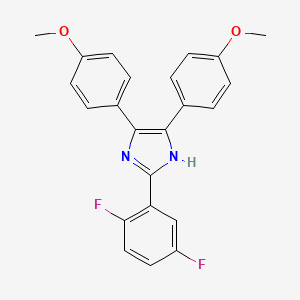
8-nitro-5H-phenanthridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-nitro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the central ring. This compound is of significant interest due to its potential biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-5H-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides. This method provides controlled access to functionalized phenanthridin-6(5H)-ones in good yields . Another method includes the use of nickel-catalyzed amidation of aryl iodides . Additionally, organo-catalytic protocols proceeding through direct C(sp2)−H bond arylation have been disclosed .
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often relies on scalable synthetic methods such as the Ullmann reaction, Beckmann rearrangement, and decarboxylative amidations . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-nitro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or dichromate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted phenanthridinones, depending on the reagents and conditions used.
Applications De Recherche Scientifique
8-nitro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-nitro-5H-phenanthridin-6-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound used in DNA-binding fluorescent dyes.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Uniqueness
8-nitro-5H-phenanthridin-6-one is unique due to its nitro group, which enhances its reactivity and biological activity compared to other phenanthridinones.
Propriétés
Numéro CAS |
78255-99-9 |
|---|---|
Formule moléculaire |
C13H8N2O3 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
8-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-11-7-8(15(17)18)5-6-9(11)10-3-1-2-4-12(10)14-13/h1-7H,(H,14,16) |
Clé InChI |
DWJTXUCDDWXLSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



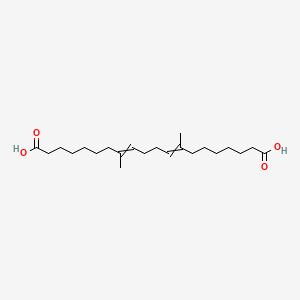
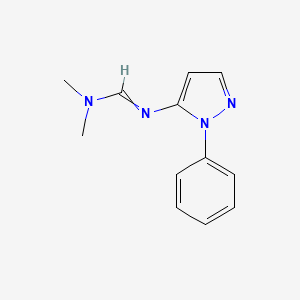
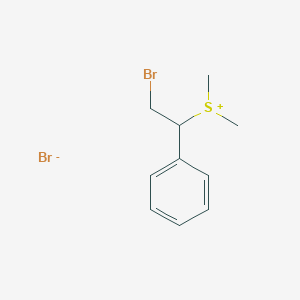
![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
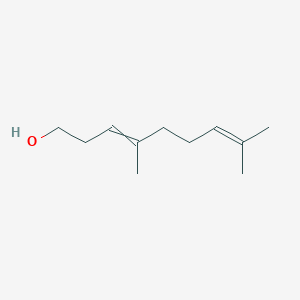
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
